Cas no 61367-37-1 (trans-4-Amino-acetate Cyclohexanol Hydrochloride)

trans-4-Amino-acetate Cyclohexanol Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4-aminocyclohexyl) acetate,hydrochloride
- trans-4-Amino-acetate Cyclohexanol Hydrochloride
- Trans-4-aminocyclohexyl acetate hydrochloride
- NSC164698
- NSC115753
- SCHEMBL15940341
- 4-Aminocyclohexyl acetate--hydrogen chloride (1/1)
- NSC-115753
- 33024-68-9
- DTXSID20976899
- SCHEMBL15940337
- 61367-37-1
- NSC-164698
-
- インチ: InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H
- InChIKey: UJLZFPLEBIWJIR-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OC1CCC(CC1)N.Cl
計算された属性
- せいみつぶんしりょう: 193.0869564g/mol
- どういたいしつりょう: 193.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
trans-4-Amino-acetate Cyclohexanol Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A603997-250mg |
trans-4-Amino-acetate Cyclohexanol Hydrochloride |
61367-37-1 | 250mg |
$ 667.00 | 2023-09-08 | ||
TRC | A603997-100mg |
trans-4-Amino-acetate Cyclohexanol Hydrochloride |
61367-37-1 | 100mg |
$ 276.00 | 2023-09-08 | ||
TRC | A603997-500mg |
trans-4-Amino-acetate Cyclohexanol Hydrochloride |
61367-37-1 | 500mg |
$ 1057.00 | 2023-04-19 | ||
TRC | A603997-50mg |
trans-4-Amino-acetate Cyclohexanol Hydrochloride |
61367-37-1 | 50mg |
$ 155.00 | 2023-09-08 |
trans-4-Amino-acetate Cyclohexanol Hydrochloride 関連文献
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
trans-4-Amino-acetate Cyclohexanol Hydrochlorideに関する追加情報
Comprehensive Overview of trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS No. 61367-37-1): Properties, Applications, and Industry Insights
trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS No. 61367-37-1) is a specialized organic compound with a growing presence in pharmaceutical and chemical research. This hydrochloride salt derivative of trans-4-aminocyclohexanol is valued for its unique stereochemistry and functional groups, which make it a versatile intermediate in drug synthesis. The compound’s cyclohexanol backbone and amino-acetate moiety contribute to its solubility and reactivity, enabling applications in targeted therapeutic development.
In recent years, the demand for chiral building blocks like trans-4-Amino-acetate Cyclohexanol Hydrochloride has surged, driven by advancements in asymmetric synthesis and precision medicine. Researchers frequently search for "CAS 61367-37-1 suppliers" or "trans-4-Amino-acetate Cyclohexanol HCl uses," reflecting its relevance in API (Active Pharmaceutical Ingredient) manufacturing. The compound’s role in synthesizing neurological agents and anti-inflammatory drugs aligns with trends in personalized healthcare and small-molecule therapeutics.
The physicochemical properties of trans-4-Amino-acetate Cyclohexanol Hydrochloride include a white crystalline appearance, high water solubility, and stability under controlled conditions. Its molecular structure (C8H16ClNO3) features both hydrophilic and lipophilic regions, making it suitable for drug formulation optimization. Laboratories often prioritize "purity standards for CAS 61367-37-1" or "analytical methods for trans-4-Amino derivatives," underscoring the need for rigorous quality control in its application.
From an industrial perspective, trans-4-Amino-acetate Cyclohexanol Hydrochloride is synthesized via stereoselective hydrogenation or enzymatic resolution, methods that align with green chemistry principles. The compound’s low environmental impact and compatibility with continuous flow chemistry resonate with sustainability goals. Queries such as "scalable synthesis of trans-4-Amino-acetate" or "CAS 61367-37-1 in biocatalysis" highlight its intersection with process innovation.
Emerging studies explore the compound’s potential in prodrug design and targeted drug delivery systems, particularly for CNS (Central Nervous System) disorders. Its amino group allows for further functionalization, enabling covalent conjugation with biomolecules or nanocarriers. This adaptability positions it as a candidate for addressing challenges in blood-brain barrier penetration, a hot topic in neuropharmacology research.
Regulatory compliance and GMP (Good Manufacturing Practice) standards are critical for trans-4-Amino-acetate Cyclohexanol Hydrochloride suppliers. Searches like "CAS 61367-37-1 regulatory status" or "pharmaceutical-grade trans-4-Amino derivatives" reflect industry emphasis on traceability and safety. The compound’s inclusion in commercial compound libraries further validates its utility in high-throughput screening for drug discovery.
In conclusion, trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS No. 61367-37-1) exemplifies the convergence of structural specificity and functional versatility in modern chemistry. Its applications span medicinal chemistry, process development, and sustainable synthesis, making it a compound of enduring scientific and commercial interest. Ongoing research into its structure-activity relationships promises to unlock further therapeutic potential.
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